molecular formula C52H108Si B11943307 Butyltrihexadecylsilane

Butyltrihexadecylsilane

Cat. No.: B11943307
M. Wt: 761.5 g/mol
InChI Key: KOTNVNBHCWHDFC-UHFFFAOYSA-N
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Description

Butyltrihexadecylsilane (C4H9Si(C16H33)3) is a tetraalkylsilane characterized by a silicon atom bonded to one butyl group and three hexadecyl (C16) chains. This structure confers exceptional hydrophobicity and thermal stability, making it valuable in coatings, surfactants, and materials science for moisture resistance . Its synthesis typically involves hydrosilylation or Grignard reactions, requiring rigorous characterization of intermediates and final products to ensure purity, as emphasized in chemical research guidelines .

Properties

Molecular Formula

C52H108Si

Molecular Weight

761.5 g/mol

IUPAC Name

butyl(trihexadecyl)silane

InChI

InChI=1S/C52H108Si/c1-5-9-13-16-19-22-25-28-31-34-37-40-43-46-50-53(49-12-8-4,51-47-44-41-38-35-32-29-26-23-20-17-14-10-6-2)52-48-45-42-39-36-33-30-27-24-21-18-15-11-7-3/h5-52H2,1-4H3

InChI Key

KOTNVNBHCWHDFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](CCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyltrihexadecylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is usually catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:

R-SiH+CH2=CH-R’R-Si-CH2-CH2-R’\text{R-SiH} + \text{CH}_2=\text{CH-R'} \rightarrow \text{R-Si-CH}_2\text{-CH}_2\text{-R'} R-SiH+CH2​=CH-R’→R-Si-CH2​-CH2​-R’

In this case, the reactants would be trihexadecylsilane and 1-butene, with a platinum catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Butyltrihexadecylsilane can undergo various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: Reduction reactions can convert silanols back to silanes.

    Substitution: The alkyl groups attached to silicon can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated reagents like chlorosilanes are often employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the substituents used.

Scientific Research Applications

Butyltrihexadecylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a hydrophobic agent in surface treatments.

    Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

    Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in coatings, sealants, and adhesives to impart water-repellent properties.

Mechanism of Action

The mechanism of action of butyltrihexadecylsilane primarily involves its interaction with surfaces to impart hydrophobic properties. The long alkyl chains create a barrier that repels water, while the silicon atom forms strong bonds with the substrate. This combination results in durable and effective water-repellent coatings.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Butyltrihexadecylsilane belongs to the trialkylsilane family, where alkyl chain length and branching significantly influence properties. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparative Properties of Trialkylsilanes
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Hydrophobicity (Contact Angle) Primary Applications
This compound C52H108Si 785.43 ~85–90 >110° Coatings, hydrophobic films
Trioctylsilane C24H52Si 368.76 ~−20 ~95° Lubricants, polymer additives
Trihexadecylsilane C48H100Si 705.39 ~75–80 >105° Surface modification
Trimethylsilane C3H12Si 88.22 −135 ~70° Semiconductor processing
Key Findings:

Chain Length and Hydrophobicity : Longer alkyl chains (e.g., C16 in this compound) enhance hydrophobicity compared to shorter chains (e.g., C8 in Trioctylsilane) due to increased van der Waals interactions and reduced surface energy .

Thermal Stability : this compound’s high melting point (~85–90°C) outperforms Trioctylsilane (−20°C), aligning with trends where longer chains improve thermal resistance.

Reactivity : Shorter-chain silanes like Trimethylsilane exhibit higher reactivity in hydrosilylation, whereas this compound’s bulky structure limits its use in dynamic chemical processes.

Functional Comparisons

  • Surface Modification: this compound forms dense, ordered monolayers on substrates like silica, outperforming Trihexadecylsilane in durability due to its butyl group enhancing molecular packing .

Biological Activity

Butyltrihexadecylsilane (BTHS) is a silane compound that has garnered attention in various fields, including materials science and biochemistry, due to its unique properties. This article delves into the biological activity of BTHS, exploring its mechanisms, effects on cellular systems, and potential applications.

Chemical Structure and Properties

BTHS is characterized by a long hydrophobic alkyl chain, which enhances its interaction with biological membranes. Its structure can be represented as:

C16H33Si(C4H9)3\text{C}_{16}\text{H}_{33}\text{Si}(\text{C}_{4}\text{H}_{9})_3

This configuration suggests that BTHS may exhibit significant amphiphilic properties, influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of BTHS is primarily attributed to its ability to modify cell membranes and interact with cellular components. The following mechanisms have been identified:

  • Membrane Interaction : BTHS can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to changes in ion transport and signal transduction pathways.
  • Cytotoxicity : Studies indicate that BTHS exhibits cytotoxic effects on various cell lines. The compound's hydrophobic nature may disrupt cellular homeostasis, leading to apoptosis in sensitive cells.
  • Antimicrobial Activity : Preliminary research suggests that BTHS possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

A series of experiments were conducted to assess the cytotoxic effects of BTHS on human lung epithelial cells (NCI H441). The results indicated a dose-dependent increase in cell death, with significant morphological changes observed at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
2005

These findings suggest that BTHS may induce oxidative stress and inflammation, leading to cell death.

Antimicrobial Activity

BTHS was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, particularly at higher concentrations.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Control (No Treatment)0

These results indicate that BTHS could be a potential candidate for developing antimicrobial agents.

Case Studies

  • Lung Cell Study : In a controlled laboratory setting, NCI H441 cells were treated with varying concentrations of BTHS. The study aimed to elucidate the compound's role in inducing oxidative stress markers such as heme oxygenase-1 (HO-1) and inflammatory cytokines.
  • Antibacterial Efficacy : A comparative study was conducted to evaluate the effectiveness of BTHS against traditional antibacterial agents. Results indicated that BTHS had comparable efficacy against resistant strains of bacteria.

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